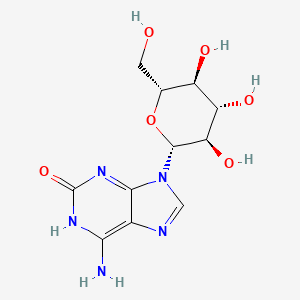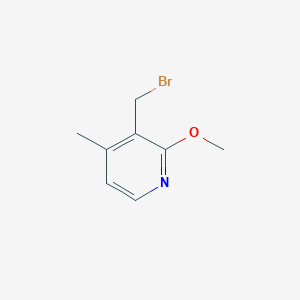
3-Bromomethyl-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromomethyl-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
3-Bromomethyl-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Bromo-2-methylpyridine: Lacks the methoxy group and has different reactivity due to the absence of the electron-donating methoxy group.
2-Methoxy-4-methylpyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
3-Bromomethyl-2-methoxy-4-methylpyridine is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and electronic properties that are valuable in synthetic chemistry. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
451458-77-8 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
CNXHUAVROZGQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




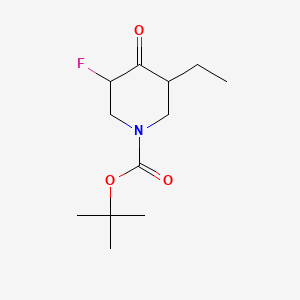
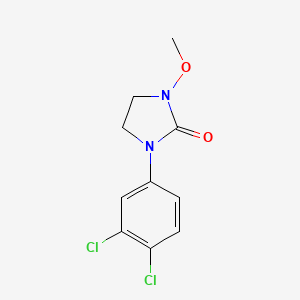

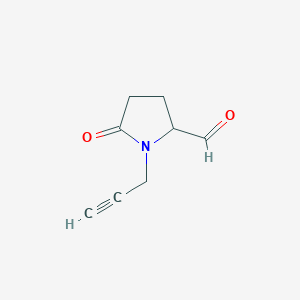
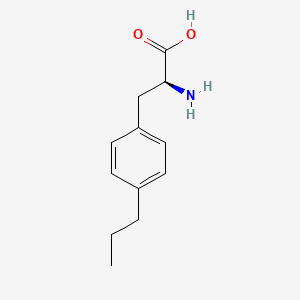
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
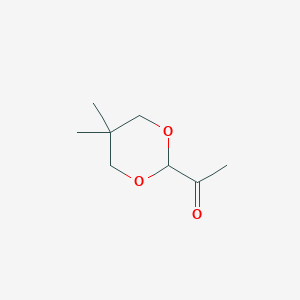
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

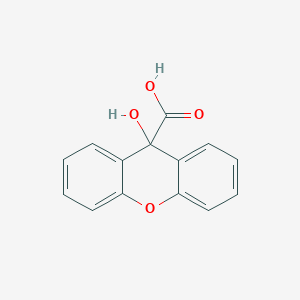
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
